Ethyl trifluoromethanesulfinate
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Overview
Description
Ethyl trifluoromethanesulfinate is an organofluorine compound with the molecular formula C3H5F3O2S . It is known for its utility in organic synthesis, particularly in introducing ethyl groups into various compounds. The presence of the trifluoromethanesulfonyl group imparts unique chemical properties, making it a valuable reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl trifluoromethanesulfinate can be synthesized through several methods. One common approach involves the reaction of trifluoromethyl alkyl halide with an inorganic sulfur reducing agent in the presence of sodium bicarbonate and water. This reaction is typically carried out at room temperature for 2-50 hours to obtain the sulfinate, which is then oxidized to generate the sulfonate .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions: Ethyl trifluoromethanesulfinate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Due to its good leaving group properties, it is commonly used in nucleophilic substitution reactions.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include primary and secondary bromides, with reactions typically carried out in the presence of a base.
Major Products Formed:
Trifluoromethylsulfones: These are often the major products formed in nucleophilic substitution reactions involving this compound.
Scientific Research Applications
Ethyl trifluoromethanesulfinate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which ethyl trifluoromethanesulfinate exerts its effects involves its ability to act as a leaving group in nucleophilic substitution reactions. The trifluoromethanesulfonyl group stabilizes the transition state, facilitating the reaction. Additionally, its strong electron-withdrawing properties enhance its reactivity in various chemical processes .
Comparison with Similar Compounds
Sodium trifluoromethanesulfinate (CF3SO2Na): Used for trifluoromethylation and other reactions.
Trifluoromethanesulfonyl chloride (CF3SO2Cl): Another reagent used for similar purposes.
Uniqueness: Ethyl trifluoromethanesulfinate is unique due to its combination of the ethyl group and the trifluoromethanesulfonyl group, which imparts distinct reactivity and stability compared to other similar compounds .
Properties
Molecular Formula |
C3H5F3O2S |
---|---|
Molecular Weight |
162.13 g/mol |
IUPAC Name |
ethyl trifluoromethanesulfinate |
InChI |
InChI=1S/C3H5F3O2S/c1-2-8-9(7)3(4,5)6/h2H2,1H3 |
InChI Key |
FMWQBCIADYCYHB-UHFFFAOYSA-N |
Canonical SMILES |
CCOS(=O)C(F)(F)F |
Origin of Product |
United States |
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